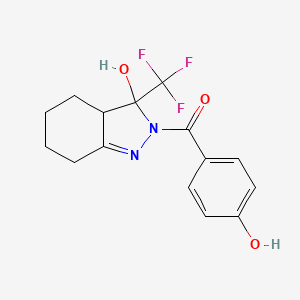![molecular formula C21H17ClN2O3 B3888394 3-chloro-N-{3-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3888394.png)
3-chloro-N-{3-[(phenoxyacetyl)amino]phenyl}benzamide
Descripción general
Descripción
3-chloro-N-{3-[(phenoxyacetyl)amino]phenyl}benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). These enzymes play critical roles in various cellular processes, making this compound a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-{3-[(phenoxyacetyl)amino]phenyl}benzamide is complex and involves the inhibition of multiple enzymes. This compound are enzymes that play a critical role in the regulation of gene expression, and their inhibition by this compound results in the activation of tumor suppressor genes and the suppression of oncogenes. HSP90 is a chaperone protein that is involved in the folding and stabilization of several oncogenic proteins, and its inhibition by this compound results in the degradation of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular context. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, as well as sensitize cells to chemotherapy and radiation therapy. In normal cells, it has been found to exhibit anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-{3-[(phenoxyacetyl)amino]phenyl}benzamide in lab experiments include its potent inhibitory activity against multiple enzymes, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential as an adjuvant therapy for cancer treatment. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-{3-[(phenoxyacetyl)amino]phenyl}benzamide. One area of interest is the development of novel derivatives with improved potency and selectivity. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further studies are needed to determine its efficacy and safety in vivo, and to explore its potential as a combination therapy with other anticancer drugs.
Aplicaciones Científicas De Investigación
3-chloro-N-{3-[(phenoxyacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity, by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
Propiedades
IUPAC Name |
3-chloro-N-[3-[(2-phenoxyacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-16-7-4-6-15(12-16)21(26)24-18-9-5-8-17(13-18)23-20(25)14-27-19-10-2-1-3-11-19/h1-13H,14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBJLEZJGADRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[3-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3888316.png)
![2-benzyl-3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B3888321.png)
![6-{2-[4-(4-morpholinyl)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B3888332.png)
![5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3888333.png)
![2-chloro-5-[4-(2-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3888340.png)
![2-(2-bromo-4-chlorophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3888341.png)

![3-(ethylthio)-6-[2-(4-methoxyphenyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3888355.png)
![1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3888371.png)
![methyl (2S,4R)-4-({[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3888375.png)

![2-chloro-5-[4-(4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3888386.png)
![N'-[(2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3888393.png)
![2-[2-(2-furoyl)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3888409.png)